molecular formula C9H13N4NaO2 B2816828 sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 2138288-40-9

sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2816828
CAS No.: 2138288-40-9
M. Wt: 232.219
InChI Key: NKPPWKCNBBNQCB-UHFFFAOYSA-M
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Description

Sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound with the molecular formula C9H14N4O2.Na. It is a sodium salt of 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT6 receptor (5-HT6R) . The 5-HT6R is a member of the serotonin receptor family and is known to be involved in improving cognitive function in numerous animal models .

Mode of Action

The compound acts as a potent and selective antagonist at the 5-HT6R . Antagonists are substances that inhibit the function of a receptor by binding to it and blocking it from being activated. In this case, the compound binds to the 5-HT6R, preventing it from being activated by serotonin .

Biochemical Pathways

The 5-HT6R is exclusively located in regions of the brain associated with learning and memory . Known 5-HT6R antagonists have been found to selectively increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory . Therefore, it can be inferred that this compound may affect these same pathways.

Pharmacokinetics

The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile, excellent selectivity and no Cytochrome P450 liabilities . This suggests that the compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which impacts its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its antagonistic activity at the 5-HT6R. By blocking this receptor, the compound may increase levels of glutamate and acetylcholine in the brain, potentially leading to improvements in cognitive function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-methylpiperidin-4-ylamine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and purification systems. The process ensures high purity and yield, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by the presence of strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and as a tool for probing biological pathways.

Medicine: The compound has potential medicinal applications, including its use as an intermediate in the synthesis of pharmaceuticals and as a candidate for drug development.

Industry: In the industrial sector, it is employed in the production of various chemical products and as a component in formulations.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Triazole derivatives

  • Other sodium salts of carboxylic acids

Uniqueness: Sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate is unique in its combination of structural features, which contribute to its distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

sodium;5-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.Na/c1-13-4-2-6(3-5-13)7-10-8(9(14)15)12-11-7;/h6H,2-5H2,1H3,(H,14,15)(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPWKCNBBNQCB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=NC(=NN2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138288-40-9
Record name sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate
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